Dodecyl Phthalate-d4
Description
Properties
Molecular Formula |
C₂₀H₂₆D₄O₄ |
|---|---|
Molecular Weight |
338.47 |
Synonyms |
1,2-Benzenedicarboxylic Acid-d4 1-Dodecyl Ester; 1,2-Benzenedicarboxylic Acid-d4 Monododecyl Ester; Phthalic Acid-d4 Dodecyl Ester; Phthalic Acid-d4 Monododecyl Ester; Dodecyl Hydrogen Phthalate-d4; Lauryl Phthalate-d4; Monododecyl Phthalate-d4; Mono |
Origin of Product |
United States |
Comparison with Similar Compounds
Deuterated phthalates share core structural features but differ in alkyl chain length, deuterium substitution patterns, and applications. Below is a detailed comparison:
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Deuterium Position |
|---|---|---|---|---|
| Dodecyl Phthalate-d4 | C₃₄H₅₀D₄O₄ | 530.7 | Dodecyl (C₁₂) | Benzene ring (3,4,5,6) |
| Dinonyl Phthalate-d4 | C₂₆H₃₈D₄O₄ | 422.63 | Nonyl (C₉) | Benzene ring |
| Dicyclohexyl Phthalate-d4 | C₂₀H₂₄D₄O₄ | 334.44 | Cyclohexyl (C₆) | Benzene ring |
| Dioctyl Phthalate-d4 | C₂₄H₃₈D₄O₄ | 398.5 | Octyl (C₈) | Benzene ring |
| Diethyl Phthalate-d4 | C₁₂H₁₀D₄O₄ | 198.2 | Ethyl (C₂) | Benzene ring |
Key Observations :
- Alkyl Chain Impact : Longer chains (e.g., dodecyl) increase hydrophobicity and molecular weight, influencing environmental persistence and extraction solvent requirements . Shorter chains (e.g., ethyl) enhance volatility, making them suitable for gas chromatography .
- Deuterium Substitution : All listed compounds feature deuterium on the benzene ring, ensuring minimal disruption to chemical reactivity while enabling precise quantification via mass spectrometry .
Stability and Analytical Performance
- Stability : Deuterated phthalates resist metabolic degradation, ensuring reliable performance as internal standards . However, longer alkyl chains (e.g., dodecyl) may reduce solubility in polar solvents, necessitating optimized extraction protocols .
- Mass Spectrometry : Deuterium on the benzene ring shifts molecular ion peaks without interfering with fragmentation patterns, enabling accurate quantification .
Research Findings
- A study on structurally similar surfactants (e.g., sodium dodecyl sulfate) revealed that alkyl chain length significantly affects crystallization kinetics and solubility . This aligns with observations in deuterated phthalates, where longer chains impede crystallization, favoring amorphous solid dispersion in environmental matrices .
- Analytical methods for phthalates require tailored sample preparation; for example, this compound’s hydrophobicity demands non-polar solvents like isooctane for extraction, whereas Diethyl Phthalate-d4 is amenable to acetonitrile .
Preparation Methods
Regioselectivity and Isotopic Purity
Achieving exclusive deuteration at the 3,4,5,6 positions remains challenging. Competing reactions at the 1 and 2 positions are minimized using sterically hindered catalysts (e.g., Pd/Al₂O₃) and low temperatures (70–80°C). Advances in NMR-guided optimization allow real-time monitoring, ensuring >98% isotopic purity.
Q & A
What is the role of Dodecyl Phthalate-d4 in quantitative analysis of environmental samples?
Answer: this compound is primarily used as a deuterated internal standard in GC-MS or LC-MS to correct matrix effects and instrument variability. Its isotopic stability allows researchers to distinguish it from non-deuterated analogs in complex matrices, improving quantification accuracy. For example, in phthalate analysis, it compensates for extraction efficiency losses and ionization suppression .
How can researchers optimize chromatographic separation of this compound from its non-deuterated analog?
Answer: Adjust mobile phase composition (e.g., acetonitrile/water gradients), column temperature, and use high-resolution columns (e.g., C18 with 1.7 µm particles). Method validation should include retention time consistency and resolution factor (>1.5). Evidence from QA/QC protocols suggests using isotopically labeled surrogates to confirm separation efficiency .
What safety protocols are essential when handling this compound in laboratory settings?
Answer: Key protocols include:
- PPE: Nitrile gloves (EN 374 standard), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Storage: Keep in sealed containers away from oxidizers and acids .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
How can signal suppression of this compound in complex matrices be resolved during LC-MS analysis?
Answer: Mitigation strategies include:
- Matrix-matched calibration: Prepare standards in blank matrix extracts to mimic sample conditions.
- Solid-phase extraction (SPE): Use cartridges (e.g., C18 or HLB) to remove interfering compounds.
- Dilution: Reduce matrix complexity by diluting samples post-extraction .
What storage conditions ensure the long-term stability of this compound?
Answer: Store in amber vials at −20°C in inert solvents (e.g., acetonitrile or hexane) to prevent photodegradation and hydrolysis. Stability studies show no degradation over 6 months under these conditions .
How is the isotopic purity of this compound validated in research settings?
Answer: High-resolution mass spectrometry (HRMS) is used to verify ≥98% deuterium incorporation by analyzing mass shifts (e.g., m/z +4) and absence of unlabelled fragments. Nuclear magnetic resonance (NMR) can further confirm structural integrity .
What synthetic routes are employed to produce this compound, and how is purity assessed?
Answer: Synthesis involves esterification of phthalic anhydride-d4 with deuterated dodecanol under acid catalysis. Purity is assessed via:
What statistical methods are recommended for evaluating recovery rates of this compound in spike-and-recovery experiments?
Answer: Calculate percentage recovery [(measured/spiked) × 100] with 95% confidence intervals. Use ANOVA to assess inter-day variability. Recovery rates within 80–120% are typically acceptable, with outliers investigated via Grubbs’ test .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
